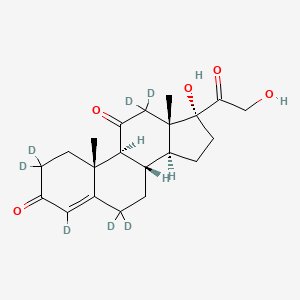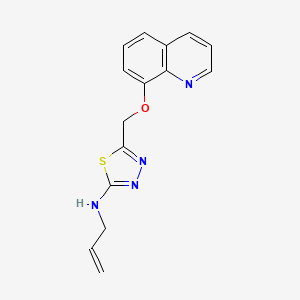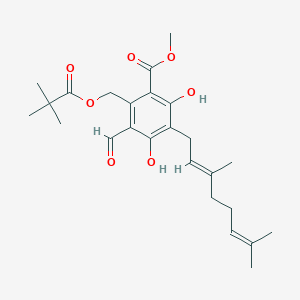![molecular formula C17H20N2O3S B11829637 (E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)
(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((4-(allyloxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate is an organic compound with the molecular formula C17H20N2O3S. This compound is part of the benzo[b]thiophene family, which is known for its diverse biological and chemical properties. It is used in various scientific research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-(allyloxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate typically involves the reaction of benzo[b]thiophene derivatives with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 2-iodothiophenol with phenylacetylene in the presence of a palladium catalyst can yield 2-substituted benzo[b]thiophenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((4-(allyloxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ((4-(allyloxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
In biological and medical research, this compound is studied for its potential therapeutic properties. Benzo[b]thiophene derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its optical properties. It is also explored for its potential use in organic electronics and semiconductors .
Mécanisme D'action
The mechanism of action of tert-Butyl ((4-(allyloxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate involves its interaction with specific molecular targets. The benzo[b]thiophene core can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl benzo[b]thiophen-2-ylcarbamate
- tert-Butyl (4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate
- tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate
Uniqueness
tert-Butyl ((4-(allyloxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate is unique due to its allyloxy group, which imparts distinct reactivity and properties compared to other benzo[b]thiophene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C17H20N2O3S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
tert-butyl N-(4-prop-2-enoxy-1-benzothiophene-2-carboximidoyl)carbamate |
InChI |
InChI=1S/C17H20N2O3S/c1-5-9-21-12-7-6-8-13-11(12)10-14(23-13)15(18)19-16(20)22-17(2,3)4/h5-8,10H,1,9H2,2-4H3,(H2,18,19,20) |
Clé InChI |
WZWFKKJHQCCVKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(=N)C1=CC2=C(C=CC=C2S1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)


![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)

![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)


